

# Celestolide (CAS 13171-00-1): A Comprehensive Technical Review

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## Compound of Interest

Compound Name: Celestolide

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

**Celestolide**, with the Chemical Abstracts Service (CAS) number 13171-00-1, is a synthetic polycyclic musk widely utilized as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[1][2] Its persistence and characteristic warm, powdery, and sweet musky scent have made it a staple in the fragrance industry.[1][3] This document provides a detailed technical overview of **Celestolide**, focusing on its chemical structure, physicochemical properties, synthesis, toxicological profile, and proposed mechanisms of action, tailored for a scientific audience.

## Chemical Identity and Physicochemical Properties

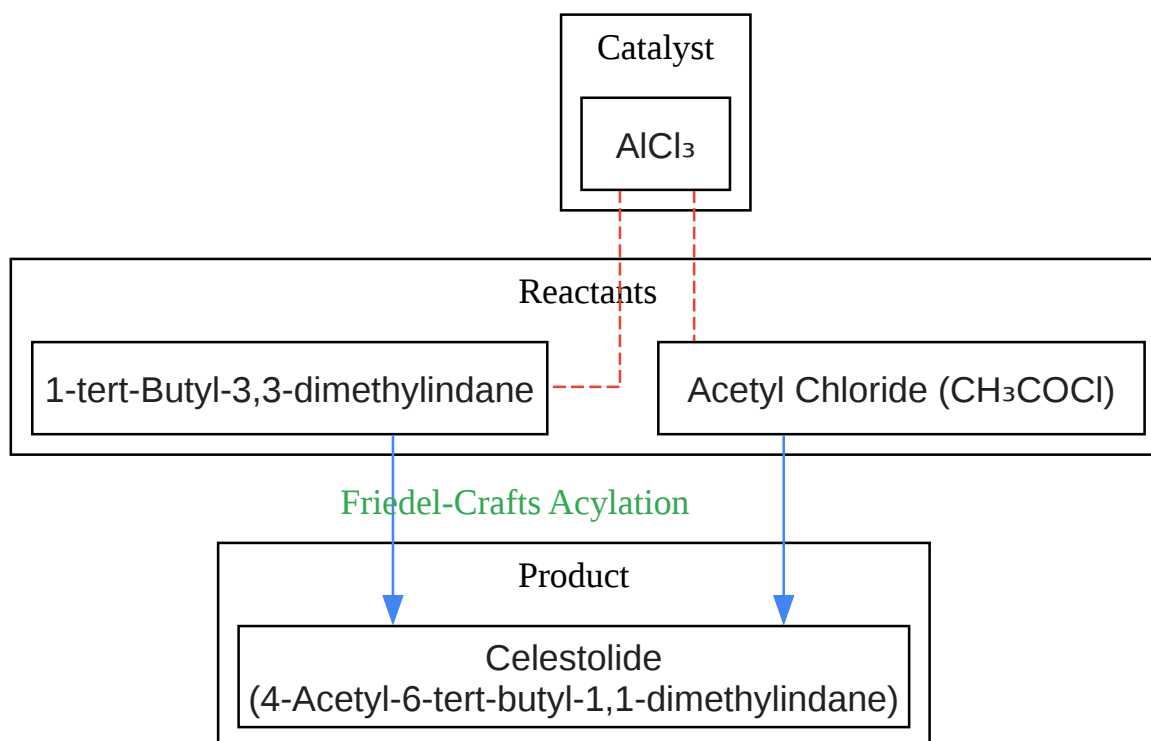
**Celestolide** is chemically identified as 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone.[4][5] It belongs to the family of acetophenones and the structural class of indanes.[5] The molecule is characterized by a substituted indane ring system. Key identifiers and physicochemical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of **Celestolide**

Property	Value	Reference(s)
CAS Number	13171-00-1	[4][5]
IUPAC Name	1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone	[5]
Synonyms	4-Acetyl-6-tert-butyl-1,1-dimethylindane, ADBI, Crysolide, Esperone	[1][4]
Molecular Formula	C <sub>17</sub> H <sub>24</sub> O	[1][4][6]
Molecular Weight	244.37 g/mol	[4][5][6]
Physical Form	Almost white crystalline solid/powder	[2][3][5]
Odor	Sweet, warm, powdery musk with animalic undertones	[3][5][7]
Melting Point	78.5 °C	[5]
Boiling Point	304.5 °C at 101.325 kPa	[5]
Water Solubility	0.015 mg/L (Very low)	[5]
Organic Solvent Solubility	Soluble in ethanol and oils	[1][5]
LogP (Octanol/Water)	5.7	[2][5]
Vapor Pressure	0.05 Pa at 21 °C	[5]

## Synthesis of Celestolide

The synthesis of **Celestolide** is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting a substituted indane molecule with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl<sub>3</sub>). The following diagram provides a high-level overview of this synthetic pathway.



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Caption: High-level schematic of **Celestolide** synthesis via Friedel-Crafts acylation.

## Analytical Methods

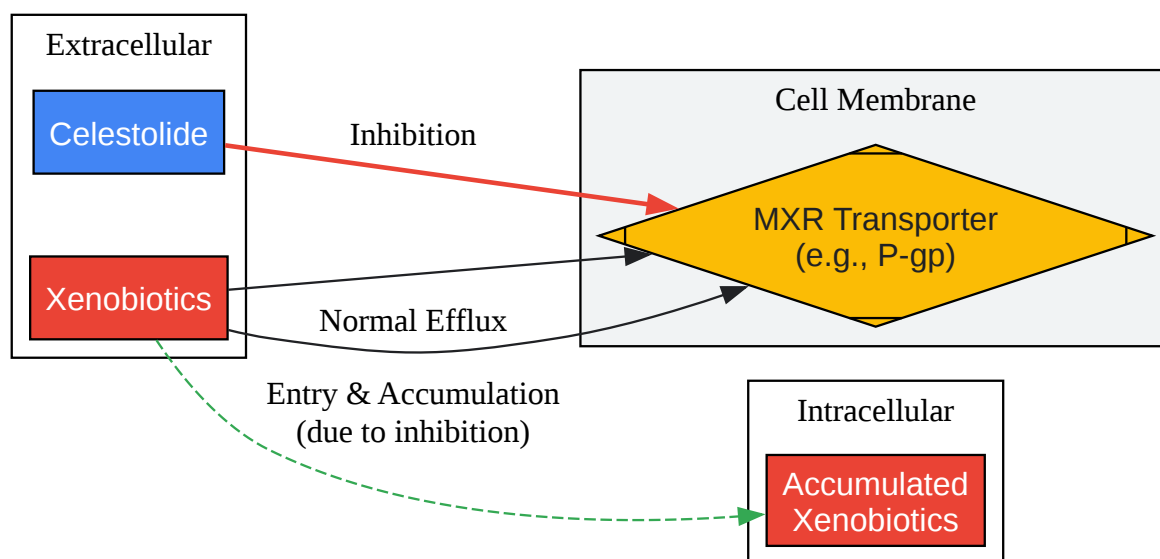
**Celestolide** in environmental and biological matrices is typically quantified using chromatographic techniques coupled with mass spectrometry. Common analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the analysis of volatile and semi-volatile organic compounds like **Celestolide**.<sup>[4][5]</sup>
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used for analyzing **Celestolide**, particularly in complex matrices.<sup>[5]</sup>
- Solid Phase Microextraction (SPME) and Dispersive Solid-Phase Extraction (DSPE): These are sample preparation techniques used to extract and concentrate **Celestolide** from samples prior to GC-MS or LC-MS analysis.<sup>[1]</sup>

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are used for structural elucidation and confirmation.[5]

## Proposed Mechanism of Action: Inhibition of Multixenobiotic Resistance (MXR)

While not fully elucidated, a significant mechanism of action for **Celestolide** at the cellular level involves the inhibition of multixenobiotic resistance (MXR) transporters.[3][8] These transporters, such as P-glycoprotein (P-gp), are ATP-binding cassette (ABC) transporters that function as efflux pumps, actively removing a wide range of xenobiotics from cells. This is a primary cellular defense mechanism. By inhibiting these pumps, **Celestolide** can increase the intracellular concentration and subsequent toxicity of other environmental contaminants that are normally expelled.[3]



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Caption: Inhibition of the MXR cellular defense mechanism by **Celestolide**.

## Toxicological Profile

The toxicological properties of **Celestolide** have been evaluated in various assays. It is generally considered to have low acute toxicity but raises concerns due to its bioaccumulative potential and environmental persistence.[8][9] Key findings are summarized in Table 2.

Table 2: Summary of Toxicological Data for **Celestolide**

Endpoint / Assay Type	Organism / System	Result	Reference(s)
Genotoxicity			
Micronucleus Test	Human lymphocytes, Hep G2 cells	No genotoxicity observed	[5]
Ames Test (Mutagenicity)	Salmonella typhimurium (TA97, 98, 100, 102)	Negative for mutagenicity (with and without metabolic activation)	[5]
Endocrine Disruption			
Estrogenic Response	HELN, HELN ER $\alpha$ , HELN ER $\beta$ reporter cell lines	No activation of estrogenic responses up to 10 <sup>-5</sup> M	[5]
Ecotoxicity			
Aquatic Invertebrate Toxicity	Nitocra spinipes (copepod)	7-8 day NOEC = 0.03 mg/L	[9]
Aquatic Invertebrate Toxicity	Acartia tonsa (copepod)	Strong inhibition of larval development	[5]
Mechanism-Based Toxicity			
MXR Inhibition	Mytilus californianus (mussel) gill tissue	IC <sub>50</sub> = 0.74 - 2.56 $\mu$ M	[3]

NOEC: No-Observed-Effect Concentration; IC<sub>50</sub>: Half maximal inhibitory concentration.

## Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of results.

### Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations.[\[6\]](#)[\[9\]](#)

Principle: Histidine-dependent (his-) strains of *Salmonella typhimurium* are used.[\[1\]](#)[\[9\]](#) These bacteria cannot synthesize histidine and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the gene function and allowing the bacteria to grow into visible colonies (revertants) on the selective medium.[\[1\]](#) The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.[\[6\]](#)

Methodology:

- Strain Preparation: Cultures of *S. typhimurium* tester strains (e.g., TA98, TA100, TA1535) are grown overnight.[\[1\]](#)[\[6\]](#)
- Exposure: Aliquots of the bacterial culture are mixed in molten top agar with various concentrations of **Celestolide**, a negative (vehicle) control, and a positive control. For tests with metabolic activation, S9 mix is added.[\[10\]](#)
- Plating: The mixture is poured onto minimal glucose agar plates (lacking histidine).[\[1\]](#)
- Incubation: Plates are incubated at 37°C for 48-72 hours.[\[1\]](#)
- Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.[\[9\]](#)

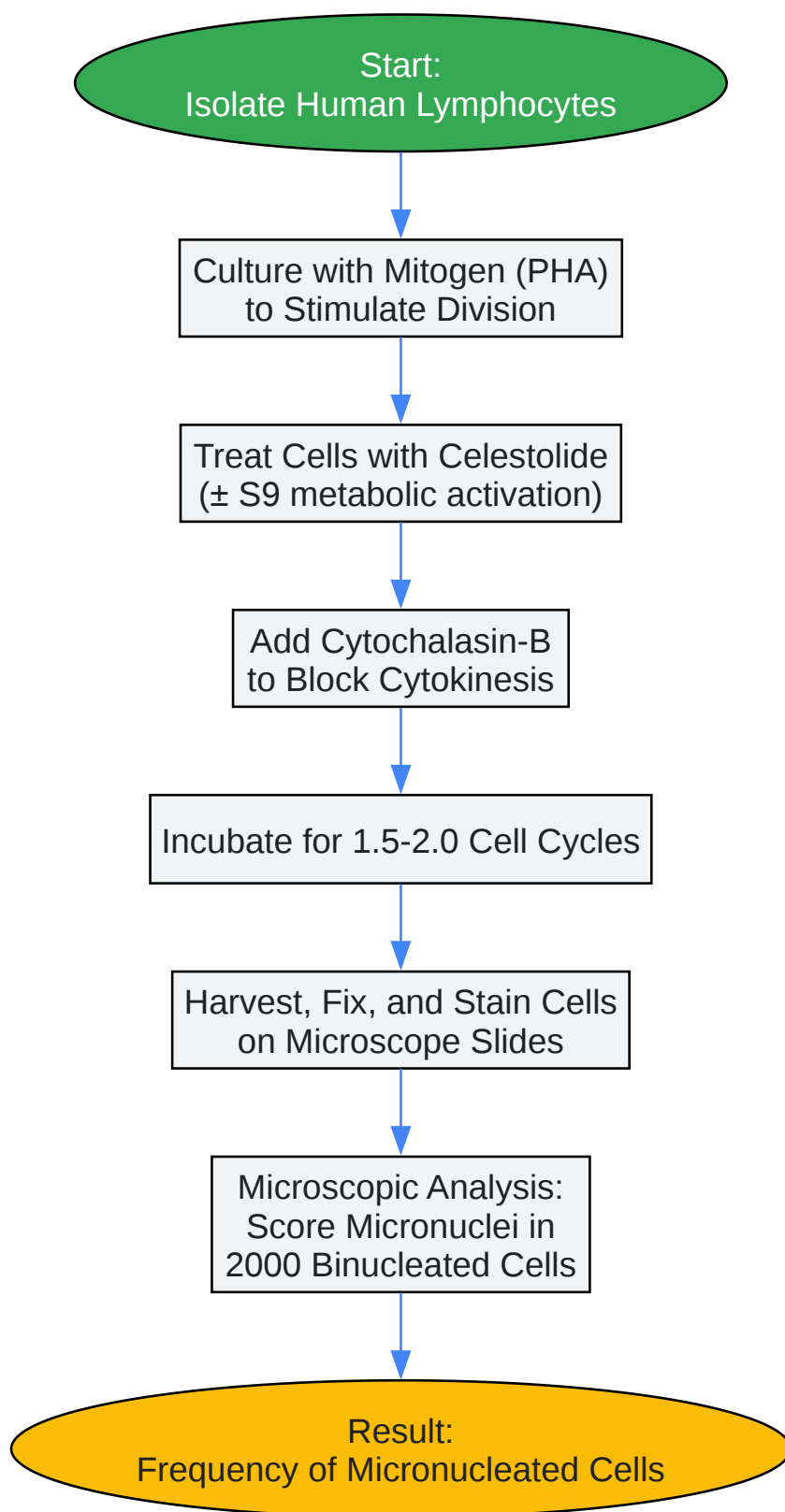
### In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[\[5\]](#)

Principle: Human peripheral blood lymphocytes are stimulated to divide.[7][11] The test substance is added, and after exposure, Cytochalasin-B is introduced to block cytokinesis (cytoplasmic division) but not nuclear division.[12] This results in binucleated cells. Chromosome fragments or whole chromosomes that lag during mitosis form small, separate nuclei called micronuclei within these binucleated cells.[13]

#### Methodology:

- Cell Culture: Isolated human lymphocytes are cultured and stimulated to divide using a mitogen like phytohaemagglutinin (PHA).[12]
- Treatment: Cells are treated with at least three concentrations of **Celestolide**, along with positive and negative controls, for 3-6 hours (short treatment) or longer.[5][11] The assay is run with and without an S9 metabolic activation system.[11]
- Cytokinesis Block: After treatment, Cytochalasin-B is added to the culture medium.[12]
- Harvesting: Cells are harvested after a total culture time equivalent to 1.5-2.0 normal cell cycles.[5] They are then fixed and stained on microscope slides.
- Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[11][13] A statistically significant, dose-related increase in the frequency of micronucleated cells indicates genotoxicity.



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Caption: Experimental workflow for the in vitro CBMN test.



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